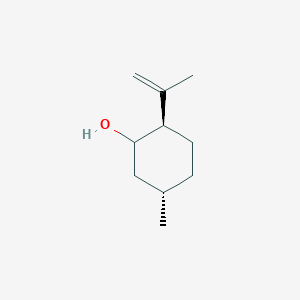

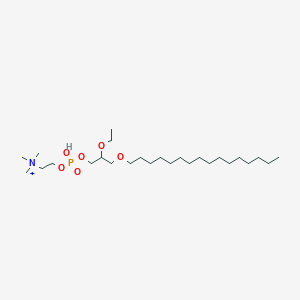

![molecular formula C27H30O6S2 B10770671 2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)

2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor α (PPARα) agonist. This compound has been studied for its effects on liver enzymes, particularly alanine aminotransferase (ALT), and has shown species-specific responses in human and rat hepatocytes .

準備方法

The synthetic route for AZD4619 involves the preparation of 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid. The compound is synthesized through a series of reactions involving the coupling of various intermediates under controlled conditions. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity .

化学反応の分析

AZD4619 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

AZD4619 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study PPARα agonists and their effects on liver enzymes.

Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.

Medicine: Explored as a potential therapeutic agent for conditions like dyslipidemia and non-alcoholic fatty liver disease.

Industry: Utilized in drug discovery projects to test the efficacy and safety of new PPARα agonists

作用機序

AZD4619 exerts its effects by selectively activating the PPARα receptor. This activation leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and liver enzyme expression. The compound specifically increases the expression of the ALT1 gene in human hepatocytes, a mechanism not observed in rat hepatocytes. This species-specific response is due to differences in the PPARα receptor’s ligand-binding domain between humans and rats .

類似化合物との比較

AZD4619 is unique in its high selectivity and potency for the PPARα receptor. Similar compounds include:

Fenofibric acid: Another PPARα agonist used to treat dyslipidemia.

Dexamethasone: A corticosteroid with some PPARα agonist activity but primarily used for its anti-inflammatory effects.

Compared to these compounds, AZD4619 has shown a more potent and selective activation of the PPARα receptor, making it a valuable tool in both research and potential therapeutic applications .

特性

分子式 |

C27H30O6S2 |

|---|---|

分子量 |

514.7 g/mol |

IUPAC名 |

2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |

InChI |

InChI=1S/C27H30O6S2/c1-20-3-5-22(6-4-20)16-18-34-26(27(28)29)19-23-9-7-21(8-10-23)15-17-32-24-11-13-25(14-12-24)33-35(2,30)31/h3-14,26H,15-19H2,1-2H3,(H,28,29) |

InChIキー |

CIHMPKKTGUOBBS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CCSC(CC2=CC=C(C=C2)CCOC3=CC=C(C=C3)OS(=O)(=O)C)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

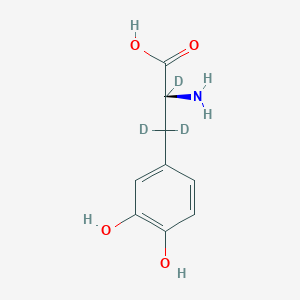

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)

![(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide](/img/structure/B10770591.png)

![2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid](/img/structure/B10770598.png)

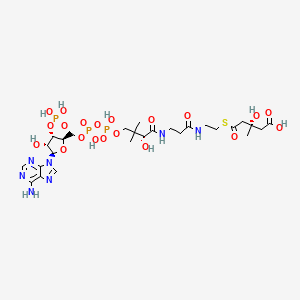

![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)

![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)

![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)

![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)

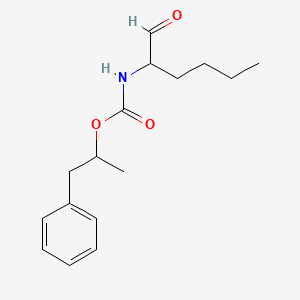

![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)